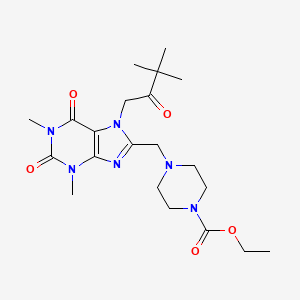

ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate

Description

Chemical Structure: The compound is a purine-2,6-dione derivative with a 3,3-dimethyl-2-oxobutyl substituent at the 7-position and a piperazine-1-carboxylate group at the 8-position via a methyl bridge. Its molecular formula is C₁₉H₂₆N₆O₅ (monoisotopic mass: 336.1546 Da; average mass: 336.352 g/mol) .

Properties

IUPAC Name |

ethyl 4-[[7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O5/c1-7-32-20(31)26-10-8-25(9-11-26)13-15-22-17-16(18(29)24(6)19(30)23(17)5)27(15)12-14(28)21(2,3)4/h7-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHJRZBIOGTDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate (CAS Number: 931363-32-5) is a compound with significant potential in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 470.5 g/mol. The structure features a piperazine ring and a purine derivative which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₃FN₆O₃ |

| Molecular Weight | 470.5 g/mol |

| CAS Number | 931363-32-5 |

The biological activity of this compound can be attributed to its role as an inhibitor in the purine nucleotide biosynthesis pathway. Specifically, it targets key enzymes involved in this metabolic pathway:

- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme catalyzes the first folate-dependent step in purine biosynthesis.

- AICAR Formyltransferase (AICARFTase) : It plays a critical role in the conversion of AICAR to formyl-AICAR.

Inhibition of these enzymes leads to a depletion of purine nucleotides within cells, which is particularly effective against rapidly proliferating tumor cells.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anticancer activity. In one study involving KB human tumor cells:

- Inhibition Rate : The compound showed an inhibition rate comparable to established anticancer agents.

- Mechanism : The dual inhibition of GARFTase and AICARFTase was noted as a key mechanism contributing to reduced cell proliferation.

Case Studies

In clinical settings and experimental models:

-

Case Study A : A study involving various derivatives of pyrrolo[2,3-d]pyrimidines showed that compounds with structural similarities to ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine exhibited similar dual-target inhibition profiles.

- Results : Enhanced efficacy against drug-resistant tumor lines was observed.

- Case Study B : In vivo studies on murine models indicated significant tumor regression when treated with this compound compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Purine-2,6-dione Family

Purine-2,6-dione derivatives are widely studied for their inhibitory activity against phosphodiesterases (PDEs) and kinases. Below is a comparative analysis:

Table 1: Structural and Bioactivity Comparison

Key Observations :

Core Modifications: The target compound shares the purine-2,6-dione core with PDE inhibitors (e.g., Compounds 1 and 2) but differs in substituents.

Piperazine Carboxylate: Unlike the hydrazide or phenolic groups in analogs, the piperazine carboxylate may enhance solubility and reduce off-target binding due to its polar nature .

Computational Similarity Metrics

Tanimoto and Dice Coefficients :

Molecular Networking :

Structure-Activity Relationship (SAR) Insights

- 7-Position Substituents : Bulky groups (e.g., 3,3-dimethyl-2-oxobutyl) may enhance binding to hydrophobic pockets in PDEs or kinases, as seen in Compound 2’s tert-butyl group .

- 8-Position Modifications : The piperazine carboxylate’s hydrogen-bonding capacity could mimic the hydrazide in Compound 1, critical for PDE4B inhibition .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties vs. Analogs

| Property | Target Compound | Compound 1 | Aglaithioduline |

|---|---|---|---|

| LogP | ~1.5 (estimated) | 2.8 | 1.2 |

| Solubility | High (piperazine carboxylate) | Moderate | High |

| Hydrogen Bond Donors | 2 | 3 | 2 |

Implications :

- The target compound’s lower LogP compared to Compound 1 suggests improved aqueous solubility, advantageous for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.